molecular formula C8H5F2NO3 B11898751 4-(Difluoromethoxy)benzo[d]oxazol-2-ol

4-(Difluoromethoxy)benzo[d]oxazol-2-ol

Cat. No.: B11898751
M. Wt: 201.13 g/mol
InChI Key: XPFUEIQMEZAEOA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazol-2-ol is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy (-OCF₂H) group at position 4 and a hydroxyl (-OH) group at position 2. The benzo[d]oxazole scaffold is known for its aromatic stability and versatility in medicinal and materials chemistry.

For example, the synthesis of (E)-3-(4-(difluoromethoxy)phenyl)prop-2-en-1-ol involves coupling difluoromethoxy-substituted precursors with reagents like triethylamine (TEA) and sodium borohydride (NaBH₄) under controlled conditions . Similarly, 2-(difluoromethoxy)-4-ethylbenzo[d]oxazole is synthesized via nucleophilic substitution or cyclization reactions in aprotic solvents like DMF .

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5F2NO3/c9-7(10)13-4-2-1-3-5-6(4)11-8(12)14-5/h1-3,7H,(H,11,12)

InChI Key

XPFUEIQMEZAEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol typically involves the reaction of 4-hydroxybenzo[d]oxazole with difluoromethylating agents. One common method is the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Difluoromethoxy)benzo[d]oxazol-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₈H₅F₂NO₃
  • Molecular Weight : 213.13 g/mol (estimated based on structural analogs)
  • Solubility : Likely moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and difluoromethoxy groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of benzo[d]oxazole derivatives are highly dependent on substituent patterns. Key comparisons are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Difluoromethoxy)benzo[d]oxazol-2-ol -OH (C2), -OCF₂H (C4) 213.13 Enhanced metabolic stability; potential CNS activity
4-Chlorobenzo[d]oxazole-2-thiol -SH (C2), -Cl (C4) 187.63 Higher acidity (thiol group); used in coordination chemistry
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole -OCF₂H (C2), -C₂H₅ (C4) 213.18 Increased lipophilicity; agrochemical applications
5-Chloro-2-(methylthio)benzo[d]oxazole -SMe (C2), -Cl (C5) 215.68 Antimicrobial activity; moderate solubility
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one -Cl (C5), bulky benzhydryl groups 464.37 Steric hindrance reduces reactivity; photostability

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) acts as a moderate EWG, balancing electron density and enhancing resistance to oxidative degradation compared to chloro (-Cl) or nitro (-NO₂) substituents .
  • Acidity : The hydroxyl group at C2 in the target compound confers higher acidity (predicted pKa ~8–10) compared to thiol (-SH) derivatives (pKa ~6–8) due to resonance stabilization .
  • Lipophilicity : Ethyl and methylthio substituents increase logP values, favoring membrane permeability, while polar groups like -OH reduce it .

Biological Activity

4-(Difluoromethoxy)benzo[d]oxazol-2-ol is a synthetic compound belonging to the benzoxazole derivatives, characterized by its difluoromethoxy substitution on the benzoxazole ring. This unique structure imparts significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H7_{7}F2_2N1_{1}O2_{2}, with a molecular weight of approximately 255.17 g/mol. The difluoromethoxy group enhances its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin.

CompoundMIC (µg/ml)Bacterial Strains
This compound3.2S. aureus
Ampicillin1.0S. aureus

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound interacts with enzymes such as prostaglandin H2 synthase, which plays a crucial role in inflammation pathways. This interaction may underlie its observed anti-inflammatory effects , making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of related benzoxazole derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. For instance, compounds similar to this compound have been shown to reduce neurotoxicity in Aβ25-35-induced PC12 cells by modulating key signaling pathways like Akt/GSK-3β/NF-κB.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
  • Regulation of Apoptotic Pathways : It reduces the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors such as Bcl-2, indicating a protective effect on neuronal cells.
  • Modulation of Inflammatory Mediators : By interacting with inflammatory mediators, it may reduce the overall inflammatory response in various tissues.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other benzoxazole derivatives. A comparative table illustrates how it differs from structurally related compounds:

Compound NameStructural FeaturesUnique Properties
4-(Difluoromethoxy)benzoic acidLacks the oxazole ringDifferent reactivity due to absence of oxazole
Benzo[d]oxazoleBasic structure without substituentsServes as a parent compound for derivatives
1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanoneContains an ethanone moietyExhibits distinct biological activities compared to this compound

Case Studies

In a recent study focusing on neuroprotective agents, researchers synthesized several benzoxazole derivatives and evaluated their effects on Aβ-induced neurotoxicity in PC12 cells. The results indicated that compounds similar to this compound significantly decreased cell death and reduced hyperphosphorylation of tau proteins, suggesting potential applications in Alzheimer's treatment .

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